molecular formula C11H11NO2 B13566752 1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarbonitrile

1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarbonitrile

Cat. No.: B13566752
M. Wt: 189.21 g/mol
InChI Key: BCIUENQATDABGO-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with hydroxy and methoxy groups, and a nitrile group

Preparation Methods

The synthesis of 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable phenyl derivative followed by the introduction of the nitrile group. The reaction conditions typically involve the use of reagents such as diazomethane or dihalocarbene for the cyclopropanation step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids or bases, and specific catalysts depending on the desired transformation. Major products formed from these reactions include carbonyl derivatives, amines, and various substituted phenylcyclopropanes.

Scientific Research Applications

1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The nitrile group can act as an electrophilic center, participating in various biochemical reactions.

Comparison with Similar Compounds

Similar compounds to 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile include:

  • 1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carboxylic acid
  • 1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-methanol These compounds share the cyclopropane and phenyl structural motifs but differ in the functional groups attached to the cyclopropane ring. The presence of different functional groups can significantly alter their chemical reactivity and biological activity, highlighting the uniqueness of 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile in terms of its potential applications and interactions.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H11NO2/c1-14-10-3-2-8(6-9(10)13)11(7-12)4-5-11/h2-3,6,13H,4-5H2,1H3

InChI Key

BCIUENQATDABGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C#N)O

Origin of Product

United States

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